molecular formula C9H11N3S B2502620 1-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine CAS No. 956507-85-0

1-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine

Cat. No. B2502620
CAS RN: 956507-85-0
M. Wt: 193.27
InChI Key: GPKHLDABWOXFTP-UHFFFAOYSA-N
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Description

The compound "1-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. They serve as building blocks for a variety of compounds with potential pharmacological properties .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of diketones with hydrazines. In the case of substituted 5-amino-3-methylthio-1H-pyrazoles, methylation can occur at the endocyclic nitrogen atoms when treated with methyl iodide (CH3I). The nature of the substituent at the 4-position of the pyrazole ring influences the ratio of isomers in the products . Additionally, pyrazole derivatives can be synthesized through one-pot multi-component reactions, as demonstrated by the synthesis of 5-acetyl-6-methyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)-3,4-dihydropyrmidin-2(1H)-thione using calcium chloride in refluxing ethanol .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed by X-ray diffraction analysis. For instance, the structure of a related pyrazoline compound was confirmed to crystallize in the monoclinic system with specific unit cell parameters . The dihedral angles between the pyrazole and the thiophene rings in these compounds indicate a twisted conformation, which can influence the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, leading to a wide range of potential applications. For example, they can act as reversible and non-competitive inhibitors of monoamine oxidases, which are enzymes involved in the metabolism of neurotransmitters . The ability to inhibit these enzymes makes them candidates for the treatment of neurological disorders. Furthermore, pyrazole derivatives can be used to synthesize other heterocyclic compounds, such as isoxazoles and pyrimidines, which have shown antimicrobial and anti-inflammatory activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are characterized by spectroscopic techniques such as FT-IR, NMR, and mass spectrometry. The crystal packing of these compounds is often stabilized by weak intermolecular interactions, such as C-H...π and N-H...O hydrogen bonds, which contribute to the overall stability and solid-state properties of the compounds . Thermal analysis can provide insights into the stability of these compounds, with some showing thermal stability up to certain temperatures . Additionally, computational methods, including density functional theory (DFT) calculations, can be used to predict the electronic structure and potential reactivity of these compounds .

Scientific Research Applications

Synthesis and Characterization

  • A study by Titi et al. (2020) focused on synthesizing and characterizing various pyrazole derivatives including 1-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine. Their research involved X-ray crystallography, spectroscopy, and theoretical calculations to understand the structure and potential biological activity against cancer and microbes (Titi et al., 2020).

Antimicrobial and Anticancer Properties

  • Hafez et al. (2016) synthesized novel pyrazole derivatives, including the one , and evaluated their in vitro antimicrobial and anticancer activity. Some of these compounds showed significant activity, outperforming reference drugs (Hafez et al., 2016).

Crystal Structure Analysis

  • Kumara et al. (2017) conducted a crystal structure and Hirshfeld surface analysis of novel pyrazole derivatives. This research provides insights into the molecular structure and interactions that may be relevant for the development of new materials or drugs (Kumara et al., 2017).

Synthesis of Pyrazolo[3,4-d]thiazoles

  • Koyioni et al. (2014) explored the synthesis of pyrazolo[3,4-d]thiazoles from 1H-pyrazol-5-amines. Understanding these reactions can be crucial for the development of new chemical compounds with potential pharmaceutical applications (Koyioni et al., 2014).

Dyeing Properties

  • Bagdatli and Ocal (2012) investigated the synthesis, spectroscopic, and dyeing properties of new azo and bisazo dyes derived from 5-pyrazolones. This research is relevant for the development of new materials in the textile industry (Bagdatli and Ocal, 2012).

properties

IUPAC Name

2-[(5-methylthiophen-2-yl)methyl]pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c1-7-2-3-8(13-7)6-12-9(10)4-5-11-12/h2-5H,6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKHLDABWOXFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CN2C(=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine

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